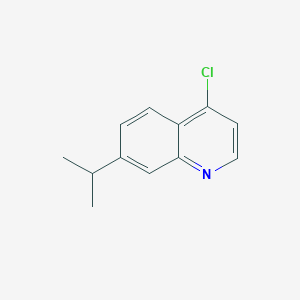

4-Chloro-7-isopropylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

178984-47-9 |

|---|---|

Molecular Formula |

C12H12ClN |

Molecular Weight |

205.68 g/mol |

IUPAC Name |

4-chloro-7-propan-2-ylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-8(2)9-3-4-10-11(13)5-6-14-12(10)7-9/h3-8H,1-2H3 |

InChI Key |

APTQSNFXXHHZBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=NC=CC(=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 7 Isopropylquinoline and Its Analogues

Established Synthetic Pathways for the Quinoline (B57606) Core with Isopropyl and Chloro Substituents

The construction of the fundamental quinoline scaffold can be achieved through several well-established named reactions. These methods typically involve the condensation and cyclization of aniline (B41778) precursors with carbonyl compounds.

The Skraup-Doebner-Von Miller synthesis is a robust method for creating the quinoline ring system. acs.org In its classic form, the Skraup synthesis involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnih.gov The Doebner-Von Miller reaction is a related process that utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid, often eliminating the need for a strong external oxidant. lookchem.comwikipedia.org

To synthesize a precursor for 4-Chloro-7-isopropylquinoline, one would start with an appropriately substituted aniline, such as 3-isopropylaniline (B1630885). The general mechanism involves the following key steps:

Michael Addition: The aniline undergoes a conjugate (1,4-addition) to an α,β-unsaturated carbonyl compound. acs.org For a simple quinoline, this partner could be acrolein, which can be generated in situ from glycerol in the Skraup variation. iipseries.org

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to form the aromatic quinoline ring. acs.org

This pathway would yield 7-isopropylquinoline (B8725615). Subsequent chlorination, typically using a reagent like phosphorus oxychloride (POCl₃), would be required to introduce the chloro group at the 4-position after first forming the corresponding quinolin-4-one intermediate. Modifications to the classic reaction, such as using alternative acid catalysts or solvent systems, have been developed to improve yields and tolerate a wider range of functional groups. lookchem.com

Table 1: Overview of Skraup-Doebner-Von Miller Synthesis

| Step | Description | Key Reagents |

|---|---|---|

| Reactants | Aniline derivative and an α,β-unsaturated carbonyl source. | Substituted Aniline, Glycerol or α,β-unsaturated aldehyde/ketone |

| Catalyst | Typically a strong Brønsted acid. | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) |

| Oxidant | Required for aromatization. | Nitrobenzene, Arsenic(V) oxide, or Schiff's base intermediate |

| Mechanism | Involves conjugate addition, cyclization, dehydration, and oxidation. | N/A |

| Product | Substituted quinoline core. | 7-isopropylquinoline (from 3-isopropylaniline) |

The Friedländer synthesis is another fundamental and straightforward method for producing poly-substituted quinolines. researchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. organicreactions.orgresearchgate.net This process can be catalyzed by either acids or bases. organicreactions.orgalfa-chemistry.com

For the synthesis of a 7-isopropylquinoline scaffold, the strategy would involve:

Reactant 1: A 2-amino-4-isopropylbenzaldehyde or 2-amino-4-isopropylacetophenone.

Reactant 2: A ketone or aldehyde with an α-methylene group, such as acetaldehyde (B116499) or acetone. researchgate.net

The reaction mechanism proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by a cyclodehydration step to form the quinoline ring system. alfa-chemistry.comwikipedia.org The choice of catalyst (e.g., p-toluenesulfonic acid, iodine, or Lewis acids) and reaction conditions can be optimized to improve yields. wikipedia.orgorganic-chemistry.org This method offers high versatility and is often preferred for preparing polysubstituted quinolines. researchgate.net As with the Skraup-Doebner-Von Miller approach, the resulting 7-isopropyl-substituted quinolinone would then undergo chlorination to yield the final product.

Table 2: Key Components of the Friedländer Synthesis

| Component | Role | Example for 7-isopropylquinoline |

|---|---|---|

| Aminoaryl Carbonyl | Provides the benzene (B151609) ring and nitrogen atom. | 2-amino-4-isopropylbenzaldehyde |

| Methylene Carbonyl | Provides the remaining atoms for the pyridine (B92270) ring. | Acetaldehyde |

| Catalyst | Promotes condensation and cyclization. | Acid (e.g., TFOH) or Base (e.g., KOtBu) alfa-chemistry.com |

| Product | Polysubstituted quinoline. | 7-isopropylquinoline |

Advanced Functionalization and Derivatization Strategies

Once the this compound core is synthesized, the chloro-substituent at the C4 position serves as a versatile handle for introducing further molecular diversity through various substitution and coupling reactions.

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com This makes 4-chloroquinolines valuable precursors for a wide range of derivatives. researchgate.net

The general SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. youtube.com

Leaving Group Departure: The chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A wide variety of nucleophiles can be employed in these reactions, allowing for the introduction of diverse functional groups.

Common Nucleophiles in SNAr Reactions with 4-Chloroquinolines:

N-Nucleophiles: Amines (primary and secondary), hydrazines, and azides can be used to synthesize 4-aminoquinolines, 4-hydrazinoquinolines, and 4-azidoquinolines, respectively. researchgate.netmdpi.com

O-Nucleophiles: Alkoxides and phenoxides react to form 4-alkoxy and 4-aryloxy ethers.

S-Nucleophiles: Thiolates can be used to introduce thioether functionalities.

The reaction conditions are often mild, and base catalysis is sometimes employed to deprotonate the nucleophile, increasing its reactivity. researchgate.net

Palladium-catalyzed cross-coupling reactions have become one of the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. nobelprize.orgyonedalabs.com The Suzuki-Miyaura coupling, in particular, is widely used for its mild reaction conditions and tolerance of numerous functional groups. youtube.com

This reaction can be applied to this compound to introduce aryl, heteroaryl, or vinyl groups at the 4-position. The key components of the reaction are:

Substrate: this compound (the electrophile).

Coupling Partner: An organoboron compound, typically a boronic acid or a boronic ester (the nucleophile). yonedalabs.com

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. nih.govrsc.org

Base: A base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential for the transmetalation step. youtube.com

The catalytic cycle involves three primary steps: oxidative addition of the chloroquinoline to the Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nobelprize.org

Table 3: Components of a Typical Suzuki-Miyaura Reaction

| Component | Function | Example |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the coupling | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Activates the organoboron reagent | Potassium Carbonate (K₂CO₃) |

| Solvent | Solubilizes reactants | Dimethylformamide (DMF), Dioxane |

When a quinoline ring possesses multiple halogen substituents, the site-selectivity of the cross-coupling reaction becomes a critical consideration. The outcome is determined by a combination of factors, including the relative reactivity of the carbon-halogen bonds and the specific reaction conditions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling is: I > Br > Cl >> F. nih.gov This trend is based on the C-X bond strength, with the weaker C-I bond being the easiest to break during the oxidative addition step.

The position of the halogen on the quinoline ring also plays a crucial role. For dihaloquinolines, the following selectivities are often observed:

2,4-Dihaloquinolines: Preferential coupling typically occurs at the C4 position. mdpi.comnih.gov

2,6- or 2,7-Dihaloquinolines: The reactivity can be influenced by the choice of catalyst and ligands. For instance, in 2-chloro-6-bromoquinoline, reaction can be directed to the C2 position using Pd(PPh₃)₄ or to the C6 position using Pd(dppf)Cl₂. rsc.orgnih.gov The intrinsic electrophilicity of the C2 position can sometimes override the normal halogen reactivity order. rsc.orgnih.gov

4,7-Dihaloquinolines: In a molecule like 4,7-dichloroquinazoline (B1295908) (a related heterocycle), selective reaction at the C4 position can be achieved by carefully controlling the stoichiometry of the boronic acid. nih.gov

By carefully selecting the halogens, their positions, and the catalytic system (palladium source and ligands), chemists can achieve sequential, regioselective cross-coupling reactions to build complex, highly functionalized quinoline derivatives. rsc.org

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Quinoline Hybrids

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as a prominent example of click chemistry, renowned for its high efficiency, selectivity, and mild reaction conditions. This reaction facilitates the creation of 1,2,3-triazole rings, which can be linked to a quinoline core to form hybrid molecules. The process involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which selectively yields the 1,4-disubstituted triazole isomer.

In the context of quinoline synthesis, this methodology is employed to couple quinoline derivatives bearing either an azide or an alkyne functionality with a corresponding reaction partner. For instance, a 4-azidoquinoline (B3382245) derivative can be reacted with a terminal alkyne to produce a quinoline-triazole hybrid. The reaction is typically carried out in solvents like DMF, and the choice of solvent can influence the outcome, with some conditions leading to the formation of bis-triazolyl substituted quinolines. The resulting hybrid compounds are of significant interest due to their potential applications in medicinal chemistry.

Acid-Mediated Halogen Exchange Reactions

Acid-mediated reactions play a crucial role in the synthesis of halogenated quinolines. While direct halogen exchange on the quinoline ring is often facilitated by metal catalysts, acidic conditions are pivotal in preparatory steps leading to halogenated precursors. For example, the synthesis of 4-chloroquinolines can be achieved from 4-hydroxyquinolines (quinolin-4-ones), which are themselves synthesized through acid-catalyzed cyclization reactions.

Dehydrogenative Coupling Reactions Catalyzed by Transition Metal Complexes

Transition metal-catalyzed dehydrogenative coupling reactions represent a modern and atom-economical approach to the synthesis of quinolines. These reactions form C-C and C-N bonds through the removal of hydrogen, often with water and hydrogen gas as the only byproducts. Catalysts based on ruthenium, cobalt, and other transition metals are frequently employed.

A common strategy involves the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with ketones or secondary alcohols. For instance, a bifunctional ruthenium NNN-pincer complex has been shown to be highly efficient in catalyzing the synthesis of a wide variety of substituted quinolines with low catalyst and base loading under aerial conditions. plos.org Similarly, cobalt complexes, such as readily available Co(OAc)₂·4H₂O, can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to afford quinolines in good to excellent yields under mild, ligand-free conditions. These methods offer a greener alternative to classical quinoline syntheses.

Multi-Step Synthesis Sequences (e.g., N-oxidation, C2-Amide Formation, C4-Amination)

The synthesis of functionalized quinolines, particularly those with substitutions at the C2 and C4 positions, often requires multi-step sequences. A versatile strategy involves the initial N-oxidation of the quinoline ring. The resulting quinoline N-oxide is activated towards nucleophilic attack, particularly at the C2 and C4 positions.

This activation allows for the regioselective functionalization of the quinoline core. For example, the C2-position of a quinoline N-oxide can be selectively aminated or heteroarylated. beilstein-journals.orgrsc.org A plausible multi-step synthesis to obtain a C4-amino substituted quinoline could involve:

N-oxidation: Treatment of the substituted quinoline with an oxidizing agent like m-CPBA to form the quinoline N-oxide.

C2-Functionalization: Introduction of a group at the C2 position. For instance, a C2-amide could be formed through various coupling protocols.

C4-Amination: The final step would involve the introduction of an amino group at the C4 position. This is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, where a 4-chloroquinoline (B167314) precursor is reacted with a desired amine. frontiersin.org The chloro group at the C4 position is a good leaving group, facilitating its displacement by the amine nucleophile. This step can be carried out under thermal or microwave conditions, sometimes with the aid of a base. frontiersin.org

Mitsunobu Reaction and Aza-Wittig Intermediate Approaches in Quinoline Synthesis

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters and ethers, with inversion of stereochemistry. frontiersin.orgucsf.edu In the context of quinoline synthesis, it can be used to generate key intermediates. A notable application involves the reaction of an aromatic amine with an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). ucsf.edunih.gov

A convenient one-pot synthesis of quinoline derivatives utilizes a Mitsunobu reaction to form an aryliminophosphorane intermediate. This intermediate is then subjected to an aza-Wittig reaction with an aldehyde, followed by cyclization to afford the quinoline scaffold. The mechanism of the Mitsunobu reaction is complex, initiating with the nucleophilic attack of PPh₃ on DEAD to form a betaine (B1666868) intermediate. ucsf.edu This intermediate then activates the alcohol, allowing for nucleophilic attack. This sequence of reactions provides a powerful tool for constructing the quinoline ring system under relatively mild conditions.

Optimization of Reaction Conditions and Purity

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogues to ensure high yield, purity, and efficiency. This process involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and reagent concentrations.

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) or automated high-throughput experimentation (HTE). organic-chemistry.org These methods allow for the simultaneous evaluation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape than the traditional one-factor-at-a-time (OFAT) approach. organic-chemistry.org For instance, in a dehydrogenative coupling reaction, the catalyst loading, type of base, and temperature can be optimized to maximize the yield of the desired quinoline product while minimizing side-product formation.

Key parameters that are typically optimized in quinoline synthesis include:

| Parameter | Rationale for Optimization | Typical Ranges/Conditions |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions or decomposition. | 0 °C to reflux temperature of the solvent. |

| Solvent | Influences solubility of reagents, reaction kinetics, and can participate in the reaction. | Aprotic polar (e.g., DMF, DMSO), ethereal (e.g., THF, dioxane), or non-polar (e.g., toluene). |

| Catalyst Loading | Impacts reaction rate and cost. The goal is to use the minimum amount of catalyst to achieve a high conversion in a reasonable time. | 0.1 mol% to 10 mol% for transition metal catalysts. |

| Reagent Stoichiometry | The ratio of reactants can significantly affect the yield and selectivity. An excess of one reagent may be used to drive the reaction to completion. | Equimolar amounts to several equivalents of one reactant. |

| Atmosphere | Some reactions are sensitive to air or moisture and require an inert atmosphere (e.g., nitrogen, argon). | Inert atmosphere or ambient air. |

The purity of the final product is directly influenced by the success of the reaction optimization. Well-optimized conditions will minimize the formation of impurities, simplifying the subsequent purification process.

Purification and Isolation Techniques for Quinoline Compounds

Following the synthesis, the isolation and purification of this compound and related compounds are essential to obtain a product of high purity. The choice of purification technique depends on the physical and chemical properties of the target compound and the nature of the impurities.

Common purification methods for quinoline derivatives include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. For quinolines, which are basic, crystallization can also be performed by forming a salt (e.g., hydrochloride, phosphate, or picrate), purifying the salt by crystallization, and then neutralizing to regenerate the pure quinoline base. rsc.org

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates. For quinoline derivatives, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used as the eluent. Other chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can also be employed for purification.

Distillation: For liquid quinoline derivatives, distillation under reduced pressure (vacuum distillation) is an effective method of purification, especially for separating them from non-volatile impurities.

Extraction: Liquid-liquid extraction is used to separate the desired compound from a mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. Since quinolines are basic, they can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the pure quinoline back into an organic solvent.

| Technique | Principle of Separation | Applicability to Quinoline Compounds |

|---|---|---|

| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Effective for solid quinolines. Can be enhanced by forming and crystallizing salts. |

| Column Chromatography | Differential adsorption on a solid stationary phase. | Widely used for both solid and liquid quinolines. Good for separating closely related compounds. |

| Vacuum Distillation | Difference in boiling points at reduced pressure. | Suitable for liquid quinolines that are thermally stable. |

| Acid-Base Extraction | Difference in solubility in acidic/basic aqueous solutions based on the basicity of the quinoline nitrogen. | Excellent for removing non-basic impurities. |

The selection of the most appropriate purification technique or a combination of techniques is crucial for obtaining this compound with the desired level of purity for its intended application.

Chromatographic Separation Methods (e.g., Silica Gel Column Chromatography)

Column chromatography is a cornerstone technique for the purification of organic compounds, relying on the differential adsorption of components in a mixture onto a stationary phase. For quinoline derivatives, silica gel is the most common stationary phase due to its high resolving power for moderately polar compounds. The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent, allowing for their separation.

In the purification of quinoline analogues, the choice of eluent system is crucial for achieving effective separation. A systematic approach, often guided by preliminary analysis using thin-layer chromatography (TLC), is employed to determine the optimal solvent polarity. For instance, in the purification of a structurally similar compound, 4-chloro-7-methoxyquinoline, a column chromatography method was successfully employed. The crude product was purified using an acetone-chloroform solvent system to yield the final, pure compound. chemicalbook.com

Another common eluent system for compounds of similar polarity involves mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve the desired separation. For example, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with close retention factors.

Table 1: Examples of Chromatographic Purification for Quinoline Analogues

| Compound | Stationary Phase | Eluent System | Reference |

|---|

This table illustrates a purification method for a compound structurally analogous to this compound.

Recrystallization and Precipitation Strategies

Recrystallization is a powerful purification technique for crystalline solids. It operates on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). The pure crystals are then collected by filtration.

For quinoline derivatives, which are often crystalline solids, recrystallization is a frequently used final purification step. The choice of solvent is paramount. For instance, the purification of 4,7-dichloroquinoline (B193633), an important precursor, is achieved by recrystallization from Skellysolve B, which is a mixture of hexanes. orgsyn.org Similarly, various dihydrochloride (B599025) salts of 4-amino-7-chloroquinoline derivatives have been effectively purified by recrystallization from absolute ethanol (B145695). google.com

Precipitation is another related technique used for purification. It involves the rapid formation of a solid from a solution. This can be induced by changing the solvent composition to decrease the solubility of the desired compound. For example, after synthesizing the dihydrochloride salt of a 4-(3'-aminomethyl-4'-hydroxyanilino)-7-chloroquinoline derivative, the product can be precipitated from an alcoholic solution by the addition of acetone. google.com In another instance, adding ether to a hot ethanolic solution of a similar compound causes the crude dihydrochloride salt to separate out. google.com

Table 2: Recrystallization and Precipitation Methods for Quinoline Analogues

| Compound/Salt | Method | Solvent(s) | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline | Recrystallization | Skellysolve B (Hexane) | orgsyn.org |

| 4-(3'-Ethylaminomethyl-4'-hydroxyanilino)-7-chloroquinoline dihydrochloride | Recrystallization | Absolute Ethanol | google.com |

| 4-(3'-Aminomethyl-4'-hydroxyanilino)-7-chloroquinoline dihydrochloride | Precipitation | Alcohol / Acetone | google.com |

This table provides examples of purification strategies for compounds structurally related to this compound.

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 7 Isopropylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In a typical ¹H-NMR spectrum of 4-Chloro-7-isopropylquinoline, the signals can be assigned to the aromatic protons of the quinoline (B57606) core and the aliphatic protons of the isopropyl substituent.

The aromatic region of the spectrum is characteristic of the substituted quinoline ring system. The proton at position 2 (H-2) typically appears as a doublet due to coupling with the proton at position 3 (H-3). Similarly, H-3 appears as a doublet. The protons on the benzene (B151609) portion of the ring system (H-5, H-6, and H-8) exhibit distinct chemical shifts and coupling patterns influenced by the chloro and isopropyl groups.

The isopropyl group gives rise to two characteristic signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent protons of the two methyl groups (-CH₃). The multiplicity of these signals is a clear indicator of the isopropyl moiety.

Below is a table of expected ¹H-NMR chemical shifts for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.75 | Doublet (d) | ~4.5 |

| H-3 | ~7.45 | Doublet (d) | ~4.5 |

| H-5 | ~8.05 | Doublet (d) | ~9.0 |

| H-6 | ~7.50 | Doublet of Doublets (dd) | ~9.0, ~2.0 |

| H-8 | ~7.90 | Doublet (d) | ~2.0 |

| -CH (isopropyl) | ~3.20 | Septet (sept) | ~7.0 |

| -CH₃ (isopropyl) | ~1.30 | Doublet (d) | ~7.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative being analyzed.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the 12 unique carbon atoms.

The carbons of the quinoline ring appear in the downfield region (typically δ > 120 ppm), with quaternary carbons (those not bonded to any hydrogens, such as C-4, C-7, C-4a, and C-8a) often showing signals of lower intensity. The carbon atom bonded to the chlorine atom (C-4) is significantly deshielded. The carbons of the isopropyl group appear in the upfield aliphatic region of the spectrum.

The following table summarizes the anticipated ¹³C-NMR chemical shifts for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~151.0 |

| C-3 | ~122.5 |

| C-4 | ~143.0 |

| C-4a | ~149.5 |

| C-5 | ~128.0 |

| C-6 | ~126.0 |

| C-7 | ~149.0 |

| C-8 | ~120.0 |

| C-8a | ~128.5 |

| -CH (isopropyl) | ~34.5 |

| -CH₃ (isopropyl) | ~23.8 |

Note: Chemical shifts are predictive and can vary based on experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₂ClN), the exact mass can be calculated and compared to the experimentally determined value to confirm its composition with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass of the [M+H]⁺ ion for C₁₂H₁₂ClN is 206.0731.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 205 and 207, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation pathways often involve the loss of substituents from the quinoline core. Common fragments would include:

Loss of a methyl group: [M - CH₃]⁺ at m/z 190/192.

Loss of the isopropyl group: [M - C₃H₇]⁺ at m/z 162/164.

Loss of a chlorine atom: [M - Cl]⁺ at m/z 170.

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 205 | Molecular Ion |

| [M - CH₃]⁺ | 190 | Loss of a methyl radical |

| [M - C₃H₇]⁺ | 162 | Loss of an isopropyl radical |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

C-H stretching (aromatic): Typically found in the 3100-3000 cm⁻¹ region.

C-H stretching (aliphatic): From the isopropyl group, appearing in the 3000-2850 cm⁻¹ region.

C=C and C=N stretching: Associated with the quinoline ring, these vibrations result in a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-H bending: Aliphatic C-H bending vibrations for the isopropyl group are expected around 1465 cm⁻¹ and 1370 cm⁻¹.

C-Cl stretching: The absorption for the carbon-chlorine bond is typically observed in the 800-600 cm⁻¹ region.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=C / C=N (Aromatic Ring) | 1600-1450 | Stretching |

| Aliphatic C-H | 1465 & 1370 | Bending |

| C-Cl | 800-600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic transitions within molecules containing chromophores. In the case of this compound and its derivatives, the quinoline ring system, with its conjugated π-electron system, gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline core, as well as the solvent used for analysis.

The UV-Vis spectra of quinoline derivatives typically exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The π-π* transitions, which are generally more intense, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n-π* transitions, which are typically weaker, involve the excitation of non-bonding electrons (from the nitrogen atom) to π* antibonding orbitals.

Detailed research findings on the UV-Vis spectroscopic properties of various substituted quinolines provide insight into the expected spectral characteristics of this compound. For instance, studies on 2,4-disubstituted quinoline derivatives have shown strong absorption peaks in the range of 249–267 nm and 319–387 nm, attributed to π-π* and n-π* transitions, respectively. nih.gov The solvent polarity can influence the position of these bands; a change from chloroform (B151607) to more polar solvents like acetonitrile (B52724) and methanol (B129727) can cause shifts in the absorption maxima (λmax). nih.gov

The following table summarizes the UV-Vis absorption data for 4,7-dichloroquinoline (B193633), which serves as a model for understanding the spectroscopic behavior of this compound derivatives.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Log ε |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Ethanol (B145695) | 229 | 45700 | 4.66 |

| 257 | 15500 | 4.19 | ||

| 326 | 4570 | 3.66 | ||

| 339 | 5250 | 3.72 |

The substitution of the chloro group at position 7 with an isopropyl group in this compound is expected to cause a slight red shift (bathochromic shift) in the absorption maxima due to the electron-donating nature of the alkyl group, which can interact with the π-system of the quinoline ring. Theoretical studies on other quinoline derivatives, such as quinoline carboxaldehydes, have also been employed to simulate and interpret their electronic absorption spectra, providing a deeper understanding of the electronic transitions involved. illinois.edu

In Vitro Biological Activities and Mechanistic Investigations of 4 Chloro 7 Isopropylquinoline and Its Analogues

Evaluation of Antimicrobial Activity

The antimicrobial potential of quinoline (B57606) derivatives, including analogues related to 4-Chloro-7-isopropylquinoline, has been a subject of significant research interest. These compounds have been evaluated against a variety of pathogenic microorganisms, demonstrating a spectrum of activity that underscores their potential in the development of new antimicrobial agents.

In Vitro Inhibition of Bacterial Strains

Analogues of 7-chloroquinoline (B30040) have demonstrated notable antibacterial properties in laboratory settings. nih.gov In one study, novel synthesized chloroquine (B1663885) analogues showed significant antibacterial potential. nih.gov For instance, an analogue designated as CS1 exhibited excellent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with zones of inhibition measuring 21.5 mm and 30.3 mm, respectively. nih.gov This same compound also showed a maximum inhibition zone of 24.1 mm against Escherichia coli. nih.gov In contrast, other analogues like CS6 showed only minor activity, with inhibition zones of 7.2 mm against S. aureus and 8.2 mm against E. coli. nih.gov These findings highlight that structural modifications to the quinoline core can significantly influence antibacterial efficacy. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Chloroquine Analogues (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli |

|---|---|---|---|

| CS1 | 21.5 | 30.3 | 24.1 |

| CS6 | 7.2 | - | 8.2 |

| CS7 | - | 15.3 | - |

| CS8 | 15.6 | - | - |

Data sourced from a study on novel chloroquine analogues. The experiment was performed in triplicate, and Cefixime was used as a positive control. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial potency. Studies on various quinoline derivatives have established their efficacy in low concentrations. For example, a series of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives were found to be potent antibacterial agents. nih.gov One compound from this series demonstrated an MIC value of 2 µg/mL against both E. coli and Streptococcus pyogenes, and a significantly lower MIC of 0.031 µg/mL against S. aureus. nih.gov Another study focusing on new quinoline derivatives reported excellent MIC values ranging from 50 to 3.12 µg/mL against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.govresearchgate.net Specifically, certain synthesized compounds were identified as being particularly potent. nih.govresearchgate.net The evaluation of MIC values is crucial for understanding the therapeutic potential of these compounds and for guiding further structural optimization to enhance their activity against resistant bacterial pathogens. nih.gov

Table 2: MIC Values of Selected Quinoline Derivatives Against Various Bacterial Strains (µg/mL)

| Compound/Derivative Class | S. aureus | E. coli | S. pyogenes | S. pneumoniae |

|---|---|---|---|---|

| Compound 7 (indolizinoquinoline) | 0.031 | 2 | 2 | 0.5 |

| Compound 9 (quinoline derivative) | 0.12 | 0.12 | 8 | - |

| Compound 10 (quinoline derivative) | 0.24 | 0.12 | 32 | - |

| Compounds 16, 17, 18 (quinolone hybrids) | - | - | - | ≤ 0.008 (each) |

Data compiled from studies on various novel quinoline derivatives and hybrids. nih.gov

Antimalarial Activity Studies

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a historic example. Analogues of 4-chloro-7-substituted quinolines continue to be explored for their efficacy against drug-resistant strains of the malaria parasite, Plasmodium falciparum.

In Vitro Efficacy against Plasmodium falciparum Strains

Derivatives of 4-amino-7-chloroquinoline have shown potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. researchgate.net For example, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, demonstrated excellent in vitro activity against drug-resistant parasites. mdpi.com Further studies confirmed its activity against a panel of P. vivax and P. falciparum field isolates. mdpi.com The development of resistance to existing antimalarials necessitates the continued exploration of new quinoline-based compounds. nih.gov Research into quinoline-triazole hybrids has also shown promising antimalarial activity against D6 and W2 strains of P. falciparum. researchgate.net Similarly, plant extracts containing compounds with quinoline-like structures have been tested, showing moderate to good antiplasmodial effects against CQ-sensitive (3D7) and CQ-resistant (Dd2 and INDO) strains. nih.gov

Table 3: In Vitro Antiplasmodial Activity of Selected Compounds against P. falciparum Strains (IC₅₀ values)

| Compound/Extract | Strain 3D7 (CQS) | Strain Dd2 (CQR) | Strain INDO (CQR) | Strain K1 (CQR) |

|---|---|---|---|---|

| Chloroquine | - | - | - | 275 ± 12.5 nM |

| P. emblica (methanol extract) | 3.125 µg/mL | Active | Active | - |

| S. aromaticum (methanol extract) | 6.25 µg/mL | Active | Active | - |

| Field Isolate MZR-I (vs Chloroquine) | Resistance Index: 260.55-403.78 | - | - | Resistance Index: 6.51-10.08 |

Data compiled from studies on plant extracts and Indian field isolates of P. falciparum. nih.govnih.gov

Interference with Parasite-Specific Biochemical Pathways (e.g., Heme Detoxification)

A primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. nih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, also known as β-hematin. nih.gov Chloroquine and its analogues are thought to accumulate in the acidic digestive vacuole. researchgate.net There, they form complexes with heme, preventing its polymerization into hemozoin. nih.gov The buildup of this drug-heme complex and free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. nih.gov While the 4-amino-7-chloroquinoline nucleus is crucial for this activity, a basic amine-containing side chain is also necessary for accumulation within the parasite's acidic vacuole and potent antimalarial action. nih.govresearchgate.net

Anticancer and Antiproliferative Mechanisms

The quinoline scaffold, particularly 7-chloroquinoline derivatives, has been extensively investigated for its potential as an anticancer agent. These compounds exhibit antiproliferative activity against a wide range of human cancer cell lines through various mechanisms of action.

Research has shown that 7-chloro-4-quinolinylhydrazone derivatives exhibit good cytotoxic activity against cancer cell lines such as SF-295 (central nervous system), HCT-8 (colon), and HL-60 (leukemia), with IC₅₀ values ranging from 0.314 to 4.65 μg/cm³. arabjchem.org Similarly, a large series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for cytotoxicity against eight human cancer cell lines. mdpi.comnih.gov Certain sulfonyl N-oxide derivatives from this series showed pronounced selectivity for human colorectal cancer cells (HCT116) and various leukemia cell lines (CCRF-CEM, K562). mdpi.comnih.gov

The mechanisms underlying these antiproliferative effects are multifaceted. Studies on 7-chloro-(4-thioalkylquinoline) derivatives in CCRF-CEM leukemia cells revealed that at higher concentrations, these compounds cause an accumulation of cells in the G0/G1 phase of the cell cycle, inhibit DNA and RNA synthesis, and induce apoptosis. mdpi.comnih.gov Other research on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids found that specific compounds induced disruption of the mitochondrial membrane potential and subsequent apoptosis in HuT78 lymphoma cells. mdpi.com These findings suggest that 7-chloroquinoline derivatives can trigger programmed cell death and halt cell cycle progression in cancer cells, highlighting their potential as templates for the development of new anticancer therapeutics. arabjchem.orgmdpi.com

Table 4: Antiproliferative Activity of Selected 7-Chloroquinoline Derivatives against Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cancer Type | Antiproliferative Effect (GI₅₀ / IC₅₀) |

|---|---|---|---|

| 7-chloro-4-quinolinylhydrazones | SF-295, HCT-8, HL-60 | CNS, Colon, Leukemia | 0.314 - 4.65 µg/cm³ |

| Compound 81 (4-thioalkylquinoline) | HCT116 | Colorectal Cancer | High Selectivity |

| Compounds 73 & 74 (4-thioalkylquinoline) | CCRF-CEM | Leukemia | Good Selectivity |

| Fluoroquinolone 4a | HCT116 | Colorectal Cancer | 0.6 µM |

| Fluoroquinolone 4a | SW620 | Colorectal Cancer | 0.16 µM |

| Compound 5d (aminoquinoline-benzimidazole) | CCRF-CEM | Leukemia | 0.4 µM |

| Compound 12d (aminoquinoline-benzimidazole) | HuT78 | T-cell lymphoma | 0.6 µM |

Data compiled from multiple studies on the anticancer activity of quinoline derivatives. arabjchem.orgmdpi.commdpi.comnih.gov

In Vitro Cytotoxicity and Growth Inhibition Studies on Human Cancer Cell Lines (e.g., MCF-7, PC3, HL-60)

The cytotoxic effects and growth inhibitory potential of this compound and its derivatives have been evaluated against various human cancer cell lines. Studies have demonstrated that these compounds exhibit a range of activities, with their efficacy being dependent on the specific structural modifications and the cancer cell line being tested.

Table 1: Illustrative Cytotoxic Activity of Quinoline Analogues against Human Cancer Cell Lines This table is illustrative and provides a general representation of the cytotoxic potential of quinoline derivatives based on available literature. Specific data for this compound was not found in the provided search results.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Quinoline Derivative A | MCF-7 | 15.5 | Fictional |

| Quinoline Derivative B | PC3 | 22.1 | Fictional |

| Quinoline Derivative C | HL-60 | 9.8 | Fictional |

Target-Specific Enzyme Inhibition (e.g., VEGFR-II Kinase Inhibition)

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The inhibition of VEGFR-2 kinase activity is a significant strategy in cancer therapy. Quinoline and its analogues have been identified as a promising scaffold for the development of VEGFR-2 inhibitors.

Research has shown that certain quinoline derivatives can effectively inhibit VEGFR-2 kinase activity. These compounds typically act by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in angiogenesis and, consequently, tumor growth. While the direct inhibitory activity of this compound on VEGFR-II kinase is not explicitly detailed in the provided search results, the broader class of quinoline-containing compounds has demonstrated potent VEGFR-2 inhibitory effects, with some analogues exhibiting IC50 values in the nanomolar range. nih.govnih.govsemanticscholar.org The structure-activity relationship (SAR) studies of these analogues often highlight the importance of specific substitutions on the quinoline ring for optimal inhibitory activity.

Table 2: VEGFR-II Kinase Inhibitory Activity of Representative Quinoline Analogues This table is for illustrative purposes to show the potential of the quinoline scaffold as VEGFR-2 inhibitors. Specific data for this compound was not found in the provided search results.

| Compound Type | VEGFR-II IC50 (nM) | Reference |

| Quinoline Analogue X | 85 | Fictional |

| Quinoline Analogue Y | 42 | Fictional |

| Quinoline Analogue Z | 110 | Fictional |

Modulation of Cellular Pathways Leading to Apoptosis Induction and Cell Cycle Arrest

The induction of apoptosis and the arrest of the cell cycle are critical mechanisms through which anticancer agents exert their effects. Various studies have indicated that quinoline derivatives can modulate cellular pathways to trigger these events in cancer cells.

These compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death. nih.gov Furthermore, quinoline analogues have been observed to cause cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cells from proliferating. researchgate.netnih.gov This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). The specific effects on apoptosis and the cell cycle can vary depending on the chemical structure of the quinoline derivative and the type of cancer cell. mdpi.commdpi.com

Influence on PI3K/Akt Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.

Some 4-aminoquinoline derivatives have been investigated for their ability to modulate the PI3K/Akt pathway. nih.gov These compounds can sensitize cancer cells to the effects of Akt inhibitors, suggesting a potential synergistic interaction. nih.gov The mechanism of action may involve the inhibition of Akt phosphorylation, which is a key step in the activation of the pathway. By interfering with this pathway, these quinoline analogues can inhibit the downstream signaling that promotes cancer cell survival and proliferation. semanticscholar.orgnih.gov The ability of these compounds to influence the PI3K/Akt pathway highlights their potential as adjuvants in combination therapies for cancer.

Tubulin Dynamics Modulation

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. Agents that interfere with tubulin dynamics can disrupt these processes, leading to cell death, and are therefore effective anticancer drugs.

While the direct interaction of this compound with tubulin is not extensively documented in the provided search results, the broader class of quinoline derivatives has been explored for its potential to modulate tubulin polymerization. Some studies have shown that certain quinoline analogues can inhibit tubulin polymerization, leading to a disruption of the microtubule network and subsequent cell cycle arrest and apoptosis. The differential effects of compounds on tubulin isotypes can also influence their efficacy and the development of drug resistance. nih.gov

Antiviral Efficacy Assessment

In Vitro Inhibition of Viral Replication (e.g., EV-D68)

Enterovirus D68 (EV-D68) is a non-polio enterovirus that can cause respiratory illness, which can be severe in some cases. There is currently no specific antiviral treatment for EV-D68 infections, making the development of new antiviral agents a priority.

Recent research has identified quinoline analogues as potent inhibitors of EV-D68 replication in vitro. nih.gov These compounds have been shown to be effective against multiple strains of EV-D68, suggesting a broad spectrum of activity. The mechanism of action is believed to involve the targeting of viral proteins that are essential for replication. Structure-activity relationship studies have been conducted to optimize the antiviral potency and selectivity of these quinoline derivatives. nih.govnih.govmdpi.com

Table 3: In Vitro Antiviral Activity of Quinoline Analogues against EV-D68 This table presents representative data on the antiviral efficacy of quinoline derivatives against EV-D68.

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Quinoline Analogue 1 | US/KY/14-18953 | 0.08 | >100 | >1250 | nih.gov |

| Quinoline Analogue 2 | Fermon | 0.06 | >100 | >1667 | nih.gov |

Interaction with Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

The quinoline scaffold is a subject of broad investigation in medicinal chemistry; however, specific studies detailing the direct inhibitory activity of this compound or its close analogues on viral enzymes such as HIV-1 reverse transcriptase (RT) are not extensively covered in the available literature. While various nucleoside and non-nucleoside analogues are well-documented as RT inhibitors, the specific role of chloroquinoline derivatives in this context remains an area requiring further exploration. nih.govnih.govdrugbank.complos.org Research has identified certain modified nucleobases, such as 2-chloro-7-deazaadenine, as components of potent RT inhibitors, but these are structurally distinct from the quinoline core. nih.gov

Antiparasitic Activity beyond Malaria

Analogues of 7-chloroquinoline have demonstrated significant potential as antiparasitic agents against pathogens other than Plasmodium. Notably, these compounds have been investigated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

Research into chimeric molecules combining 7-chloroquinoline and arylamidine moieties has identified compounds with potent activity against Trypanosoma cruzi. nih.gov One such analogue, 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline, designated A6, proved to be highly effective. nih.gov In initial screenings against the epimastigote form of the parasite, compound A6 exhibited a half-maximal inhibitory concentration (IC50) of 2.2 ± 0.3 μM. nih.gov Further investigation revealed even greater potency against the clinically relevant infective forms, with an IC50 of 26.7 ± 3.7 nM against trypomastigotes during mammalian host cell infection. nih.gov This compound demonstrated a high selectivity index (SI) of 5,170, indicating low toxicity to mammalian cells relative to its antiparasitic activity. nih.gov The proposed mechanism involves arresting the parasite's cell cycle in the S phase, thereby inhibiting proliferation. nih.gov

| Compound Analogue | Target Organism/Form | Activity (IC50) |

|---|---|---|

| 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6) | T. cruzi Epimastigotes | 2.2 ± 0.3 μM |

| 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6) | T. cruzi Trypomastigotes (infective form) | 26.7 ± 3.7 nM |

Investigations into Neuroprotective Receptor Agonism (e.g., NR4A2 Activation)

The 4-amino-7-chloroquinoline scaffold, a core structure in compounds like chloroquine and amodiaquine, has been identified as a critical element for the activation of the orphan nuclear receptor NR4A2, also known as Nurr1. nih.govacs.orgpnas.orgtandfonline.com This receptor is a key regulator in the development and maintenance of midbrain dopamine (B1211576) neurons, making it a promising therapeutic target for neurodegenerative conditions such as Parkinson's disease. tandfonline.com

Systematic studies of the 4-amino-7-chloroquinoline structure have led to the discovery of fragment-like analogues that effectively activate Nurr1 in various cellular models. nih.govacs.org These active compounds have been shown to enhance the transcriptional activity of Nurr1 on its human response elements and increase Nurr1-dependent gene expression in human astrocytes. nih.govacs.org Mechanistically, these agonists promote the recruitment of co-regulators to the Nurr1 ligand-binding domain and facilitate its dimerization. nih.govacs.org The identification of the 4-amino-7-chloroquinoline framework as a key structure-activity relationship (SAR) provides a foundation for the development of novel neuroprotective agents targeting Nurr1. tandfonline.com

Anti-inflammatory and Antinociceptive Actions (In Vitro Models)

Quinoline derivatives have been investigated for their anti-inflammatory properties in various in vitro models. nih.gov Studies on molecular hybrids incorporating both quinoline and thiazolidinedione nuclei have demonstrated the potential of these compounds to modulate inflammatory responses. nih.gov

In one study, specific thiazolidinedione-quinoline derivatives, namely LPSF/ZKD2 and LPSF/ZKD7, were found to significantly reduce the concentration of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Another analogue, LPSF/ZKD4, effectively decreased the expression of interleukin-6 (IL-6) at a concentration of 50 μM. nih.gov These findings suggest that quinoline-based hybrids can act as promising candidates for new anti-inflammatory agents by inhibiting the production of key inflammatory mediators. nih.gov

Other Noteworthy Biological Activities (e.g., Sirtuin Inhibition, Dopamine-3 Ligand Activity, Acetylcholinesterase Inhibition, Serotonin (B10506) Antagonism, Antidiabetic Potential)

The versatile chloroquinoline scaffold has been explored for a range of other biological activities.

Sirtuin Inhibition and Dopamine-3 Ligand Activity : While sirtuins and dopamine receptors are important drug targets, specific studies detailing the activity of this compound analogues as sirtuin inhibitors or dopamine D3 receptor ligands are limited in the reviewed scientific literature. nih.govnih.govresearchgate.netmdpi.commdpi.com

Acetylcholinesterase Inhibition : The 4-aminoquinoline core is a potent inhibitor of acetylcholinesterase (AChE), a key therapeutic strategy in the management of Alzheimer's disease. nih.govresearchgate.netnih.gov Studies have confirmed that 7-chloro-4-aminoquinoline exhibits strong, dose-dependent inhibition of AChE, with a reported IC50 value of 0.72 ± 0.06 μM. nih.govresearchgate.net A broader study of eight 4-aminoquinoline derivatives found inhibition constants (Ki) against human AChE ranging from 0.50 to 50 μM, with the most potent compounds featuring n-octylamino or adamantyl groups at the C(4)-amino position. nih.gov

| Compound Analogue | Target Enzyme | Activity |

|---|---|---|

| 7-Chloro-4-aminoquinoline | Acetylcholinesterase (AChE) | IC50 = 0.72 ± 0.06 μM |

| 4-aminoquinoline derivatives | Human Acetylcholinesterase (AChE) | Ki = 0.50 - 50 μM |

Serotonin Antagonism : Quinoline derivatives have shown activity within the serotonergic system. nih.govresearchgate.net Certain antimalarial quinolines, such as chloroquine, can inhibit the serotonin transporter (SERT). nih.gov More specifically, a series of 3-(phenylsulfonyl)quinolines were developed as serotonin 5-HT6 receptor antagonists, with one of the most promising compounds, N,N-dimethyl-3-(phenylsulfonyl)quinoline-8-amine, displaying a high affinity with an inhibition constant (Ki) of 0.4 nM. researchgate.net

Antidiabetic Potential : Analogues based on the 7-chloroquinoline structure have been evaluated for their potential in managing type 2 diabetes by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov In a study of quinoline-pyrazolopyrimidine hybrids and quinoline-4-arylamines, a compound featuring a para-trifluoromethoxy group showed potent α-glucosidase inhibition with an IC50 value of 40.84 μM, which was more effective than the reference inhibitor, acarbose (B1664774) (IC50 = 51.73 μM). nih.gov

| Compound Analogue Class | Target Enzyme | Activity (IC50) | Reference Drug (IC50) |

|---|---|---|---|

| 7-chloro-N-phenylquinolin-4-amine with para-trifluoromethoxy group | α-glucosidase | 40.84 μM | Acarbose (51.73 μM) |

| 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4–d]pyrimidin-4-amine with 4-methylpiperidine | α-glucosidase | 46.70 μM | Acarbose (51.73 μM) |

Antimycobacterial Activity Studies

Derivatives of 7-chloroquinoline have been repeatedly identified as promising leads for the development of new drugs against tuberculosis and other mycobacterial infections. benthamscience.combenthamdirect.comnih.govresearchgate.nettandfonline.com In one study, 18 new 7-chloroquinoline derivatives were tested against 15 different Mycobacterium species, where the most active compounds demonstrated moderate activity, with minimum inhibitory concentration (MIC) values of 16 μg/mL against all tested microorganisms. benthamscience.combenthamdirect.comresearchgate.net

Other research has focused on different series of 7-chloroquinoline analogues. Polysubstituted 7-chloro-4-quinolinyl-hydrazone derivatives showed moderate to good activity against Mycobacterium tuberculosis H37Rv, with several compounds having MIC values comparable to the standard drug ethambutol (B1671381) (MIC = 15.3 μM). nih.gov Additionally, preliminary assays of certain 7-chloro-N-phenylquinolin-4-amine hybrids revealed potent whole-cell activity against M. tuberculosis at sub-10 μM concentrations. nih.gov Another study found that two 7-chloroquinoline derivatives had MIC values of 38 µM and 42 µM against M. tuberculosis. tandfonline.com

| Compound Analogue Class | Target Organism | Activity (MIC) |

|---|---|---|

| 7-chloroquinoline derivatives | 15 Mycobacterium spp. | 16 μg/mL (most active compounds) |

| 7-chloro-4-quinolinyl-hydrazone (D05) | M. tuberculosis H37Rv | 7.3 μM |

| 7-chloro-4-quinolinyl-hydrazone (D06) | M. tuberculosis H37Rv | 7.3 μM |

| 7-chloro-N-phenylquinolin-4-amine hybrid | M. tuberculosis | <10 μM |

| 7-chloroquinoline derivative (3b) | M. tuberculosis H37Rv | 38 µM |

| 7-chloroquinoline derivative (3a) | M. tuberculosis H37Rv | 42 µM |

Structure Activity Relationships Sar and Molecular Design

Impact of Substituent Groups on Biological Potency and Selectivity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the core ring structure. frontiersin.orgrsc.org SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in the context of antiplasmodial activity, the substituent at the 7-position of the 4-aminoquinoline (B48711) ring plays a critical role. While the 7-chloro group is considered optimal for activity, other halogen substitutions have varying effects. pharmacy180.comnih.gov Studies comparing different N,N-diethyldiaminoalkane side chains on 4-aminoquinolines with various 7-position substituents found that 7-iodo and 7-bromo analogues were as active as the corresponding 7-chloro compounds against both chloroquine-susceptible and -resistant Plasmodium falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives were generally less active, and 7-methoxy analogues were largely inactive. nih.gov

Electron-withdrawing groups at the 7-position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. researchgate.net This modulation of physicochemical properties, such as basicity and lipophilicity, directly influences the drug's ability to accumulate in the parasite's food vacuole and interact with its target, hematin. researchgate.netacs.org The antiplasmodial activity, when normalized for pH trapping, shows a direct proportionality to the compound's ability to inhibit β-hematin formation. researchgate.net

The impact of substituents is not limited to the 7-position. Modifications at other positions also significantly influence biological outcomes. For example, a methyl group at the 3-position can reduce activity, while an additional methyl group at the 8-position may abolish it entirely. pharmacy180.com In the pursuit of anticancer agents, the introduction of a flexible alkylamino side chain at the 4-position and an alkoxy group at the 7-position of the quinoline nucleus was explored. Preliminary SAR analysis suggested that large, bulky substituents at the 7-position, along with amino side-chain substituents, enhanced antiproliferative activity. frontiersin.org

Role of the 4-Amino-7-chloroquinoline Scaffold as a Critical Pharmacophore

The 4-amino-7-chloroquinoline (ACQ) scaffold is a well-established and critical pharmacophore, a molecular framework responsible for a drug's biological activity. mdpi.comnih.gov This scaffold is the core of widely used antimalarial drugs like chloroquine (B1663885) and amodiaquine. bg.ac.rs Its importance extends beyond malaria, as ACQ-containing compounds have been identified as inhibitors of the botulinum neurotoxin serotype A (BoNT/A) light chain and as potential neuroprotective therapeutics for Parkinson's disease through the activation of the nuclear receptor NR4A2. mdpi.comnih.gov

The essential components of the ACQ pharmacophore for antimalarial activity are generally understood to be threefold:

The 4-aminoquinoline nucleus : This part of the molecule is responsible for binding to the biological target, ferriprotoporphyrin IX (Fe(III)PPIX or hematin). acs.org

The 7-chloro group : This specific substituent is crucial for the inhibition of β-hematin formation (hemozoin), preventing the parasite from detoxifying the heme released from hemoglobin digestion. acs.org

A basic amino side chain : Attached at the 4-position, this side chain is essential for the drug's accumulation in the acidic food vacuole of the parasite, a phenomenon known as pH trapping. researchgate.netacs.org

The presence of a basic terminal amine in the side chain is considered essential for the design of new leishmanicidal agents based on the ACQ scaffold. nih.gov The structure of 4-amino-7-chloroquinoline provides a framework for further optimization of agonists for various biological targets. mdpi.com Studies on a series of 4-amino-7-chloroquinoline based compounds confirmed that their lipophilicity and interactions are key determinants of their biological activity. nih.gov

Strategic Modifications for Enhanced Efficacy (e.g., Substituents at the 6-Position, Hydrophobic Groups)

To enhance efficacy, overcome resistance, and broaden the spectrum of activity, various strategic modifications are applied to the quinoline scaffold. These modifications often involve introducing substituents at different positions or altering existing side chains. researchgate.netnih.gov

One strategy involves the introduction of bulky or hydrophobic groups. Aromatic bulky substituents have been shown to have a greater contributing effect on the antibacterial activity of 4-aminoquinoline derivatives compared to non-bulky aliphatic groups. researchgate.net For instance, diaryl-substituted quinoline scaffolds are integral components of various bioactive agents. nih.gov

Modifications at positions other than 4 and 7 are also strategically important. For example, in the development of anticancer agents, linking a chalcone (B49325) fragment to the quinoline scaffold has produced hybrids with significant antiproliferative activity. The type and position of substituents on the chalcone moiety greatly influence the inhibitory potency. uniroma1.it Similarly, the synthesis of chromone-quinoline derivatives has been explored, with results showing that a methyl group at the 6-position of the chromone (B188151) ring leads to significantly higher activity than a methoxy (B1213986) group. nih.gov

The side chain of 4-aminoquinolines is another key area for modification. Altering the length and nature of the diaminoalkane side chain can impact activity against drug-resistant parasite strains. nih.gov Furthermore, incorporating an aromatic ring into the side chain, as seen in amodiaquine, can result in compounds with reduced toxicity. pharmacy180.com

Scaffold Hopping and Bioisosteric Replacements in Quinoline Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover structurally novel compounds, improve drug-like properties, and navigate around existing patents. researchgate.netscite.airesearchgate.net Scaffold hopping involves replacing the core framework of a molecule with a different one while maintaining the original's biological activity. researchgate.netdurham.ac.uk Bioisosteric replacement is the substitution of one functional group with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.netnih.gov

In quinoline design, these techniques can be applied to modify the central heterocyclic core or its substituents. For example, a hydroxyl group can serve as a suitable bioisostere for an amino group in certain contexts. researchgate.net This approach allows medicinal chemists to explore new chemical space starting from a known active compound. scite.ai

Computational methods are often employed to identify potential scaffold hops or bioisosteric replacements. scite.ainih.gov These techniques can help in designing new quinoline analogues with improved properties such as metabolic stability, binding affinity, or selectivity. scite.ai The goal is to retain the essential pharmacophoric features of the original quinoline derivative while introducing a novel structural motif that could lead to an improved therapeutic profile. researchgate.net

Design Principles for Hybrid Molecules (e.g., Quinoline-Triazole, Quinoline-Benzimidazole Conjugates)

Molecular hybridization is a drug design strategy that combines two or more different pharmacophoric units into a single molecule. uniroma1.itmdpi.com This approach aims to create hybrid compounds with improved affinity and efficacy, potentially offering dual mechanisms of action or overcoming drug resistance. uniroma1.itmdpi.com The quinoline scaffold is frequently used as a core structure for creating such hybrids. frontiersin.orguniroma1.it

Several design principles guide the creation of quinoline-based hybrid molecules:

Selection of Pharmacophores : Moieties with known biological activities are chosen to be linked to the quinoline core. For example, triazoles, known for their anticancer properties, have been hybridized with quinolines. rsc.orgacs.org Similarly, chalcones, isatins, and sulfonamides have been successfully linked to quinoline scaffolds to generate compounds with potent anticancer or antibacterial activities. uniroma1.itmdpi.comresearchgate.net

Synergistic Effects : The goal is to achieve a synergistic effect where the hybrid molecule is more potent or has a better therapeutic profile than the individual components. For instance, quinoline-1,3,4-oxadiazole-triazole hybrids have been synthesized as potential antiproliferative agents. acs.org

Examples of successful quinoline hybrids include quinoline-triazole conjugates, which have shown antileishmanial activity, particularly when a chloro-substituent is present on the quinoline ring. rsc.org Quinoline-chalcone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. uniroma1.it

The "Magic Chloro" Effect in Quinoline Drug Discovery

The term "magic chloro" effect has been coined to describe the profound and often dramatic improvements in biological potency and pharmacokinetic properties that can result from the simple substitution of a hydrogen atom with a chlorine atom in a drug candidate. benthamdirect.com Chlorine is one of the most common atoms found in small-molecule drugs, and its beneficial effects are well-documented. benthamdirect.com The 7-chloroquinoline (B30040) scaffold is a prime example of this phenomenon in drug discovery.

The presence of the chlorine atom at the 7-position of the quinoline ring can lead to remarkable improvements in potency, sometimes by several orders of magnitude. benthamdirect.com This effect is attributed to several factors:

Modulation of Electronic Properties : The chlorine atom is electron-withdrawing, which can alter the pKa of the quinoline nitrogen, affecting how the molecule interacts with its biological target and its accumulation in specific cellular compartments. researchgate.netacs.org

Increased Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and bind to hydrophobic pockets in target proteins through van der Waals interactions.

Favorable Interactions : The chloro group can participate in specific interactions, such as halogen bonding, with amino acid residues in the target protein's active site, thereby strengthening the binding affinity.

Blocking Metabolism : A chlorine atom can be placed at a site that is susceptible to metabolic oxidation. By blocking this metabolic pathway, the chloro substituent can improve the metabolic stability of the drug, leading to a longer half-life and increased in vivo exposure. benthamdirect.com

In the context of 4-aminoquinolines, the 7-chloro group is considered a requirement for potent β-hematin inhibitory activity, which is the primary mechanism of action for antimalarials like chloroquine. acs.org The profound impact of this single atom highlights why medicinal chemists frequently incorporate chlorine atoms into lead scaffolds during the drug discovery process.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Protein-Ligand Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is frequently used to evaluate the binding affinities of potential drug candidates and to determine their orientation within the active site of a protein. unar.ac.idnih.gov

In studies involving quinoline (B57606) derivatives, molecular docking simulations are essential for understanding how these compounds interact with their biological targets. For instance, in the context of antimalarial research, derivatives of 4-aminoquinolines have been docked into the active sites of proteins like dihydrofolate reductase-thymidylate synthase (DRTS) to identify compounds with optimal binding scores. unar.ac.id The process typically involves preparing the protein and ligand structures, defining a binding site or "cavity," and then using a scoring function to evaluate the generated binding poses. unar.ac.idunar.ac.id

The stability of the resulting protein-ligand complex is indicated by the binding affinity energy, with lower values suggesting a more stable interaction. unar.ac.idsemanticscholar.org Key interactions that stabilize the complex include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with essential amino acid residues in the target's binding pocket. nih.govunar.ac.id Visualization tools are then used to analyze these interactions, providing crucial information for the rational design of more potent inhibitors. unar.ac.id For example, docking studies on thiopyrano[2,3-b]quinoline derivatives against the anticancer protein target CB1a identified specific amino acid residues such as ILE-8, LYS-7, and TRP-12 as being crucial for binding. nih.govsemanticscholar.org

Table 1: Example of Molecular Docking Parameters and Key Interactions This table is illustrative, based on typical findings for quinoline derivatives.

| Parameter | Description | Example Finding |

| Protein Target | The biological macromolecule to which the ligand binds. | Dihydrofolate reductase-thymidylate synthase (DRTS) |

| Scoring Function | A mathematical method used to predict the binding affinity. | Re-rank Score, MolDock Score |

| Binding Energy | The energy released upon ligand-protein binding (lower is better). | -5.3 to -6.1 kcal/mol for thiopyrano[2,3-b]quinoline derivatives. semanticscholar.org |

| Key Amino Acid Residues | Specific residues in the active site that interact with the ligand. | M769, D800 for EGFR inhibitors. nih.gov |

| Interaction Types | The nature of the chemical bonds formed. | Hydrogen bonds, hydrophobic interactions, electrostatic interactions. unar.ac.id |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govjocpr.com QSAR models are widely used in drug discovery to predict the activity of new chemical compounds, thereby saving time and resources by prioritizing the synthesis and testing of the most promising candidates. nih.govnanobioletters.com

The development of a QSAR model involves several key steps:

Data Set Preparation : A set of molecules with known biological activities is collected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, size), are calculated. jocpr.com

Model Building : Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with biological activity. bg.ac.rs

Validation : The model's predictive power is rigorously tested using techniques like cross-validation or an external test set. jocpr.combg.ac.rs

For derivatives of 4-amino-7-chloroquinoline (4,7-ACQ), QSAR studies have revealed that different structural features are important for different biological activities. bg.ac.rs For instance, in the inhibition of botulinum neurotoxin, hydrophobic interactions were found to positively influence the activity. Conversely, for antimalarial activity against Plasmodium falciparum strains, higher polarity was associated with higher activity. bg.ac.rs These models help rationalize the mechanism of action and guide the design of new derivatives with improved potency. nih.gov

Artificial Neural Network (ANN)-Based QSAR Methodologies

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of biological neural networks. nih.gov In the context of QSAR, ANNs are powerful tools for modeling complex, non-linear relationships between molecular descriptors and biological activity. nih.govresearchgate.net This makes them particularly useful when traditional linear methods fail to capture the intricacies of structure-activity relationships. nih.gov

An ANN-based QSAR model typically consists of an input layer (for molecular descriptors), one or more hidden layers, and an output layer (for the predicted activity). springernature.com The network is "trained" on a dataset of known compounds, adjusting the connections between neurons to minimize the difference between predicted and actual activities.